molecular formula C8H6Br2 B7828840 (E)-1-Bromo-4-(2-bromovinyl)benzene CAS No. 115665-77-5

(E)-1-Bromo-4-(2-bromovinyl)benzene

Cat. No. B7828840
CAS RN: 115665-77-5
M. Wt: 261.94 g/mol
InChI Key: AASXNYRCBGBZJK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-1-Bromo-4-(2-bromovinyl)benzene” is an organic compound with the molecular formula C8H7Br . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of “(E)-1-Bromo-4-(2-bromovinyl)benzene” involves several steps. One method involves the use of tris(dibenzylideneacetone)dipalladium(0), diisopropylaminoborane, triethylamine, and triphenylphosphine in tetrahydrofuran at 65℃ .


Molecular Structure Analysis

The molecular structure of “(E)-1-Bromo-4-(2-bromovinyl)benzene” consists of a benzene ring with a bromovinyl group attached . The presence of the bromovinyl group can have significant effects on the properties and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “(E)-1-Bromo-4-(2-bromovinyl)benzene” can be complex due to the presence of the bromovinyl group. This group can participate in various types of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

“(E)-1-Bromo-4-(2-bromovinyl)benzene” is a compound with a molecular weight of 183.05 . Further physical and chemical properties such as boiling point, density, and solubility would require more specific experimental data .

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized using Wittig-Horner reaction and showed intriguing photoluminescence properties, both in solution and solid state. The study noted its potential for applications in materials science due to its unique fluorescence characteristics (Liang Zuo-qi, 2015).

Structural and Stereochemical Analysis

2-Bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, a related compound, was examined for its structural and stereochemical properties, providing insights relevant to the field of crystallography and material sciences (Shiming Li et al., 1995).

Molecular Electronics

Aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, have been identified as valuable building blocks for creating molecular wires, indicating potential applications in molecular electronics (N. Stuhr-Hansen et al., 2005).

Synthesis of Graphene Nanoribbons

1-Bromo-4-(3,7-dimethyloctyl)benzene, related to the target compound, is a precursor for synthesizing graphene nanoribbons. Its synthesis and characterization, supported by density functional theory (DFT) calculations, highlight its role in advancing nanotechnology (S. Patil et al., 2012).

Mechanism of Action

The mechanism of action of “(E)-1-Bromo-4-(2-bromovinyl)benzene” in chemical reactions often involves the bromovinyl group. This group can act as an electrophile, reacting with nucleophiles in electrophilic aromatic substitution reactions .

Future Directions

The future directions for research on “(E)-1-Bromo-4-(2-bromovinyl)benzene” could involve exploring its potential uses in various chemical reactions and its properties. More research is needed to fully understand its reactivity and potential applications .

properties

IUPAC Name

1-bromo-4-[(E)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASXNYRCBGBZJK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284104
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Bromo-4-(2-bromovinyl)benzene

CAS RN

115665-77-5
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 2
Reactant of Route 2
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 3
Reactant of Route 3
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 4
Reactant of Route 4
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 5
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 6
Reactant of Route 6
(E)-1-Bromo-4-(2-bromovinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.